molecular formula C23H37NO2 B8614483 14-(5-Methoxy-1H-indol-2-YL)tetradecan-1-OL CAS No. 651331-41-8

14-(5-Methoxy-1H-indol-2-YL)tetradecan-1-OL

Cat. No. B8614483
M. Wt: 359.5 g/mol
InChI Key: DHSRDEJOGSJADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07307098B2

Procedure details

A mixture of 1M THF solution of TBAF (5.1 mL, 5.11 mmol, 15 eq) and tert-butyl {2-[16-(tert-butyl-dimethylsilanoxy)-hexadecynyl]-4-methoxyp henyl}-carbamate (195 mg, 0.34 mmol, 1 eq) was refluxed for 24 hours. After removing THF, the residue was diluted with 50 mL of water, and extracted three times with AcOEt (50 mL). The extract was washed with aqueous solution of sodium chloride, dried over magnesium sulfate, and concentrated. The resulting concentrate was subjected to silica gel flush chromatography (eluate: hexane-AcOEt=70-30) to give white solid of the title compound (79.1 mg, yield 81%).
Name
Quantity
5.1 mL
Type
reactant
Reaction Step One
Name
tert-butyl {2-[16-(tert-butyl-dimethylsilanoxy)-hexadecynyl]-4-methoxyp henyl}-carbamate
Quantity
195 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
81%

Identifiers

REACTION_CXSMILES
CCCC[N+](CCCC)(CCCC)CCCC.[F-].[O:19]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][C:41]#[C:42][C:43]1[CH:48]=[C:47]([O:49][CH3:50])[CH:46]=[CH:45][C:44]=1[NH:51]C(=O)OC(C)(C)C)[Si](C(C)(C)C)(C)C>C1COCC1>[CH3:50][O:49][C:47]1[CH:48]=[C:43]2[C:44](=[CH:45][CH:46]=1)[NH:51][C:41]([CH2:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][OH:19])=[CH:42]2 |f:0.1|

Inputs

Step One
Name
Quantity
5.1 mL
Type
reactant
Smiles
CCCC[N+](CCCC)(CCCC)CCCC.[F-]
Name
tert-butyl {2-[16-(tert-butyl-dimethylsilanoxy)-hexadecynyl]-4-methoxyp henyl}-carbamate
Quantity
195 mg
Type
reactant
Smiles
O([Si](C)(C)C(C)(C)C)CCCCCCCCCCCCCCC#CC1=C(C=CC(=C1)OC)NC(OC(C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After removing THF
ADDITION
Type
ADDITION
Details
the residue was diluted with 50 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted three times with AcOEt (50 mL)
WASH
Type
WASH
Details
The extract was washed with aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
The resulting concentrate
CUSTOM
Type
CUSTOM
Details
flush chromatography (eluate: hexane-AcOEt=70-30)

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C=C(NC2=CC1)CCCCCCCCCCCCCCO
Measurements
Type Value Analysis
AMOUNT: MASS 79.1 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 64.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.